molecular formula C18H24ClN3O2S B2865468 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride CAS No. 1216784-06-3

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride

Cat. No.: B2865468
CAS No.: 1216784-06-3
M. Wt: 381.92
InChI Key: KYSYLFGQLQETNI-UHFFFAOYSA-N
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Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride is a complex organic compound that features a thiazole ring, a piperazine moiety, and a phenoxypropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the phenoxypropanone structure. Common reagents used in these reactions include thionyl chloride, piperazine, and phenol derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxypropanone structure .

Scientific Research Applications

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride is unique due to its combination of the thiazole, piperazine, and phenoxypropanone moieties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxypropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-14-13-24-17(19-14)12-20-8-10-21(11-9-20)18(22)15(2)23-16-6-4-3-5-7-16;/h3-7,13,15H,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSYLFGQLQETNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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